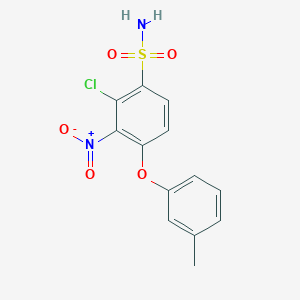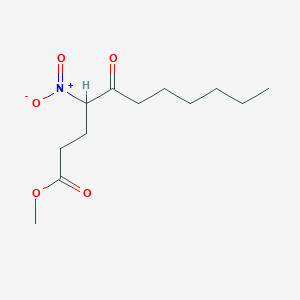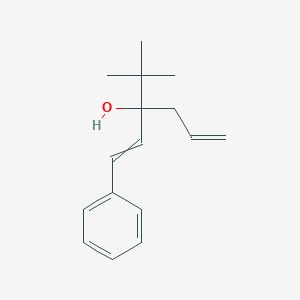
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a hexa-1,5-diene backbone with a tert-butyl group at the third position and a hydroxyl group at the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of phenylacetylene with tert-butylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-1,5-diene backbone can be reduced to form saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 3-tert-butyl-1-phenylhexane.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 3-tert-Butyl-1-phenylhexa-1,5-dien-3-one
- 3-tert-Butyl-1-phenylhexane
Uniqueness
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hexa-1,5-diene backbone, and a tert-butyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
87995-43-5 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
3-tert-butyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C16H22O/c1-5-12-16(17,15(2,3)4)13-11-14-9-7-6-8-10-14/h5-11,13,17H,1,12H2,2-4H3 |
Clave InChI |
WLMWHTSPCKQICO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC=C)(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


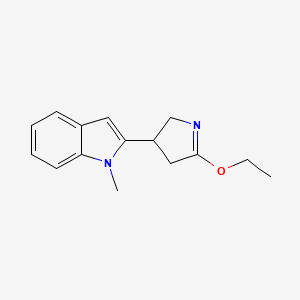
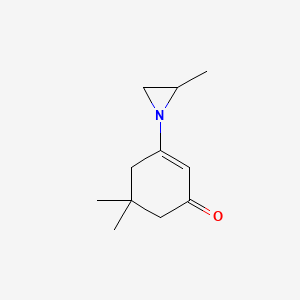
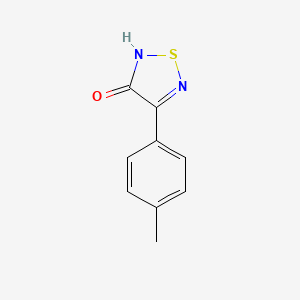
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
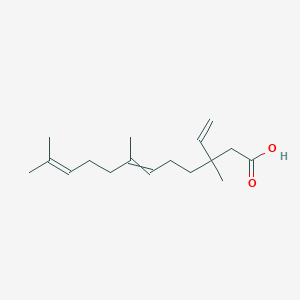



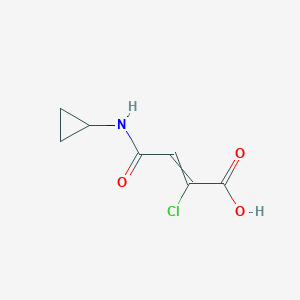
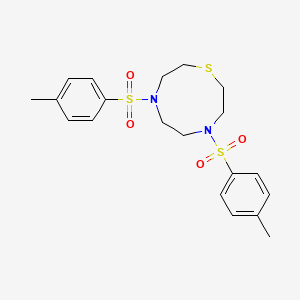
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
